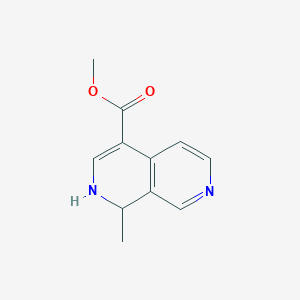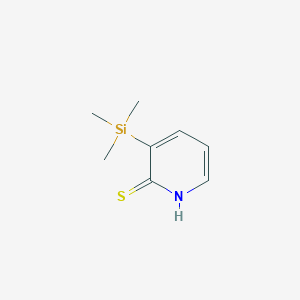
3-(Trimethylsilyl)pyridine-2(1H)-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Trimethylsilyl)pyridine-2(1H)-thione: is an organosilicon compound that features a pyridine ring substituted with a trimethylsilyl group at the third position and a thione group at the second position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trimethylsilyl)pyridine-2(1H)-thione typically involves the reaction of 2-chloropyridine with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The resulting intermediate is then treated with a sulfur source, such as elemental sulfur or a sulfur-containing reagent, to introduce the thione functionality.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions:
Oxidation: 3-(Trimethylsilyl)pyridine-2(1H)-thione can undergo oxidation reactions to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: The compound can be reduced to the corresponding thiol or desulfurized to form the parent pyridine derivative.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and oxone.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as halides, alkoxides, or amines can be employed under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and desulfurized pyridine derivatives.
Substitution: Various substituted pyridine derivatives.
科学的研究の応用
Chemistry: 3-(Trimethylsilyl)pyridine-2(1H)-thione is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and organosilicon derivatives
Biology and Medicine: While specific biological applications are not well-documented, compounds containing thione groups are known to exhibit biological activity, including antimicrobial and anticancer properties. Further research may reveal similar applications for this compound.
Industry: In the materials science industry, this compound can be used in the development of novel materials with unique electronic and optical properties. Its organosilicon nature makes it a candidate for use in silicon-based materials and coatings.
作用機序
The mechanism of action of 3-(Trimethylsilyl)pyridine-2(1H)-thione is largely dependent on its chemical reactivity. The thione group can participate in nucleophilic and electrophilic reactions, while the trimethylsilyl group can stabilize reactive intermediates. The compound’s interactions with molecular targets and pathways would vary based on the specific application and the nature of the chemical reactions it undergoes.
類似化合物との比較
Pyridine-2-thione: Lacks the trimethylsilyl group, making it less sterically hindered and potentially more reactive in certain reactions.
3-(Trimethylsilyl)pyridine: Lacks the thione group, which limits its reactivity compared to 3-(Trimethylsilyl)pyridine-2(1H)-thione.
2-(Trimethylsilyl)pyridine: Similar to this compound but with the trimethylsilyl group at the second position, affecting its electronic properties and reactivity.
Uniqueness: this compound is unique due to the presence of both the trimethylsilyl and thione groups, which confer distinct reactivity and stability characteristics
特性
CAS番号 |
116725-49-6 |
|---|---|
分子式 |
C8H13NSSi |
分子量 |
183.35 g/mol |
IUPAC名 |
3-trimethylsilyl-1H-pyridine-2-thione |
InChI |
InChI=1S/C8H13NSSi/c1-11(2,3)7-5-4-6-9-8(7)10/h4-6H,1-3H3,(H,9,10) |
InChIキー |
ZYTCCHJTBPPOTP-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C1=CC=CNC1=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Methyl-5,6,7,8-tetrahydro-4H-[1,3]oxazolo[4,5-d]azepin-2-amine](/img/structure/B14303401.png)
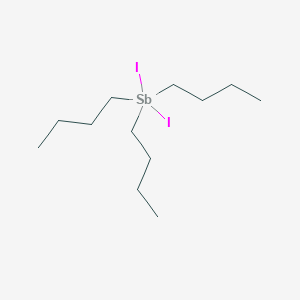
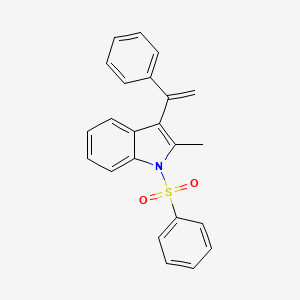
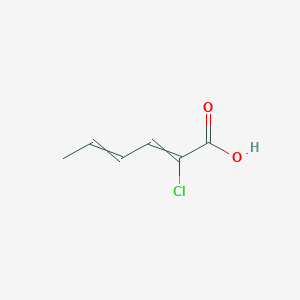
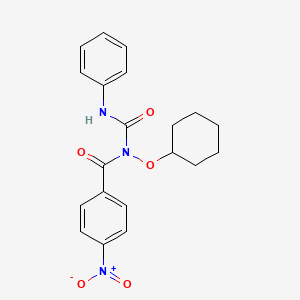

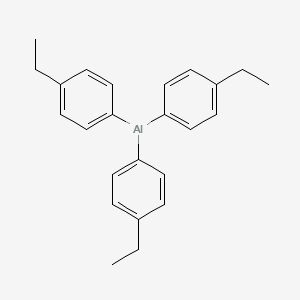
![1-[2-(4-tert-Butylphenyl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14303450.png)
![2-Ethoxy-6-({[2-(pyridin-2-yl)ethyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14303453.png)
![1,2,2,6,6-Pentamethyl-4-[(2-methylprop-2-en-1-yl)oxy]piperidine](/img/structure/B14303459.png)
![8-Ethoxy-3-methoxybicyclo[4.2.0]octa-2,4-diene-1-carbonitrile](/img/structure/B14303468.png)

